molecular formula C9H10N4O B2430311 1-methyl-5-(1-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole CAS No. 1598618-55-3

1-methyl-5-(1-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole

Cat. No.: B2430311
CAS No.: 1598618-55-3
M. Wt: 190.206
InChI Key: RSEBZFKHMOONCZ-UHFFFAOYSA-N
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Description

“1-methyl-5-(1-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole”, also known as MPP, is a chemical compound with the molecular formula C9H10N4O . It has a molecular weight of 190.2 . This compound has attracted significant attention due to its unique properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The IUPAC name for this compound is bis(1-methyl-1H-pyrazol-5-yl)methanone . The InChI code is 1S/C9H10N4O/c1-12-7(3-5-10-12)9(14)8-4-6-11-13(8)2/h3-6H,1-2H3 .

It is stored at a temperature of 4 degrees Celsius . The compound’s physical form, boiling point, and other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Medicinal Perspective

Pyrazoles, including compounds like 1-methyl-5-(1-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole, are recognized for their wide spectrum of applications in various fields, particularly in medicinal chemistry. Methyl-substituted pyrazoles are potent medicinal scaffolds with a broad range of biological activities. Detailed synthetic approaches and their medical significances have been extensively documented, emphasizing the importance of these compounds in medicinal chemistry (Sharma et al., 2021).

Bioevaluation and Chemical Properties

Pyrazole derivatives demonstrate significant physical and chemical properties, making them useful in various applications like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. The synthesis under specific conditions and their potential applications highlight the versatility of these compounds in different domains (Sheetal et al., 2018).

Stereochemical Structure and NMR Spectroscopy

The stereochemical structure of functionalized organophosphorus azoles, including pyrazoles, can be extensively studied using multinuclear 1H, 13C, 31P NMR spectroscopy and quantum chemistry. This is crucial for understanding the structural aspects of such compounds and evaluating their applications in scientific research (Larina, 2023).

Anticancer Applications and Synthetic Approaches

Knoevenagel condensation, involving pyrazole derivatives, indicates significant potential in the development of biologically fascinating molecules, especially in anticancer applications. These compounds have exhibited remarkable anticancer activity by targeting various cancer targets like DNA, microtubules, and kinases (Tokala et al., 2022).

Heterocyclic Compound Synthesis

The unique reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, which can be related to the this compound, makes them valuable building blocks for the synthesis of heterocyclic compounds. This reactivity offers mild conditions for generating various classes of heterocyclic compounds and dyes, indicating the compound's significance in synthesis and potential applications (Gomaa & Ali, 2020).

Pyrazole Analogs in Therapeutics

Pyrazole analogs, like the specified compound, are explored for their diverse pharmacological activities. They are developed into medicinal agents with various therapeutic applications such as anti-inflammatory, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic, and carbonic anhydrase inhibitors. This demonstrates the compound's potential as a versatile therapeutic agent (Ganguly & Jacob, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

bis(2-methylpyrazol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-12-7(3-5-10-12)9(14)8-4-6-11-13(8)2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEBZFKHMOONCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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